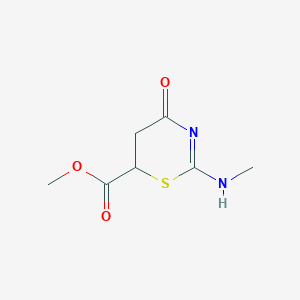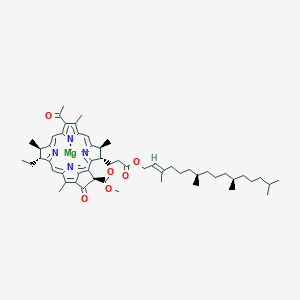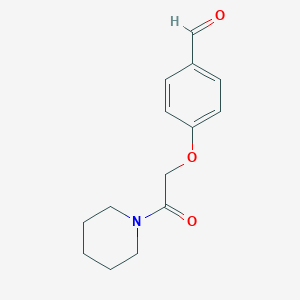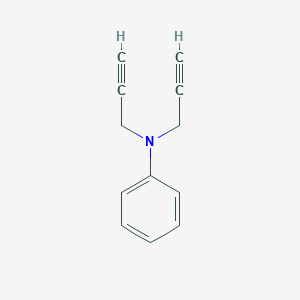
p-Phenylenediamine (8CI), N-butyl-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Phenylenediamine (8CI), N-butyl-N'-phenyl- is a chemical compound that is widely used in scientific research applications. It is a diamine derivative that is used as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- is not well understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds, leading to the formation of covalent bonds. This property makes it useful for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- are not well studied. However, it is known to be toxic and can cause skin irritation and allergic reactions. Therefore, it should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- in lab experiments include its high purity, availability, and ease of synthesis. However, its toxicity and potential allergenicity make it unsuitable for some experiments.
Orientations Futures
For the use of p-Phenylenediamine (p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- include the development of new organic compounds, the study of its toxicity and potential allergenicity, and the use of new analytical methods for the determination of various compounds.
Méthodes De Synthèse
The synthesis of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- can be achieved by the reaction of aniline with butylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. The chemical structure of p-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- is shown below:
Applications De Recherche Scientifique
P-Phenylenediamine (p-Phenylenediamine (8CI), N-butyl-N'-phenyl-), N-butyl-N'-phenyl- is used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. It is also used as a reagent in analytical chemistry for the determination of various compounds, including amino acids and proteins.
Propriétés
Numéro CAS |
15464-99-0 |
|---|---|
Nom du produit |
p-Phenylenediamine (8CI), N-butyl-N'-phenyl- |
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-N-butyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3 |
Clé InChI |
PIPXINMICYUFAD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
SMILES canonique |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Synonymes |
N-BUTYL-PARA-AMINODIPHENYLAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




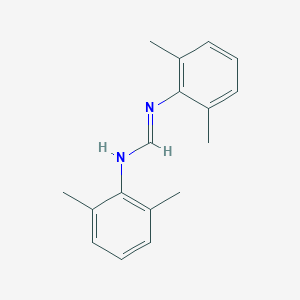
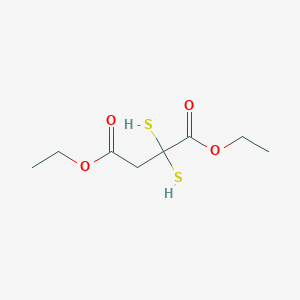

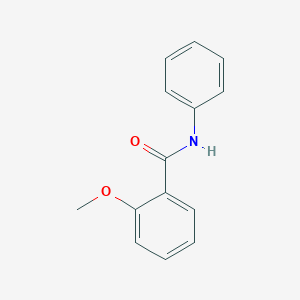
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
